3-Buten-1-one, 1-(4-chlorophenyl)-
Description
Contextual Significance of α,β-Unsaturated Ketones and Chalcone (B49325) Derivatives in Synthetic and Mechanistic Research
α,β-Unsaturated ketones are a class of organic compounds that feature a ketone functional group conjugated with a carbon-carbon double bond. This structural motif, also known as an enone, imparts unique reactivity to the molecule. The presence of the conjugated system allows for 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon, making them versatile building blocks in organic synthesis. quora.com They serve as key intermediates in the synthesis of a wide array of more complex molecules. tjpr.org
Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a significant subclass of α,β-unsaturated ketones where the carbonyl and the β-carbon are attached to aryl groups. acs.org These compounds are precursors in the biosynthesis of flavonoids and isoflavonoids, which are abundant in plants. bohrium.com The reactive ketoethylenic moiety (–CO–CH=CH–) in chalcones is responsible for their broad range of chemical and biological activities. acs.orgnih.gov The delocalized π-electron system across the aromatic rings and the enone bridge contributes to their stability and diverse reactivity. jchemrev.com The study of chalcones and their derivatives is a vibrant area of research, with applications spanning from materials science to medicinal chemistry. bohrium.comjchemrev.com
The compound 3-Buten-1-one, 1-(4-chlorophenyl)- shares the core α,β-unsaturated ketone functionality. While not a true chalcone due to the absence of a second aryl group on the double bond, its chemistry is closely related and often discussed in the same context. The presence of the 4-chlorophenyl group significantly influences the electronic properties and reactivity of the enone system.
Historical Development of Synthetic Methodologies for 3-Buten-1-one, 1-(4-chlorophenyl)- and Related Structures
The synthesis of α,β-unsaturated ketones has a rich history, with several named reactions being central to their preparation. The Claisen-Schmidt condensation is arguably the most common and widely utilized method. jchemrev.com This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone. quora.comjchemrev.com In the context of 3-Buten-1-one, 1-(4-chlorophenyl)-, this would traditionally involve the reaction of 4-chlorobenzaldehyde (B46862) with acetone.
The Claisen-Schmidt condensation can be catalyzed by various bases, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and barium hydroxide (Ba(OH)₂), with NaOH often being favored due to its high yields. jchemrev.com Acid catalysts, including Lewis acids like boron trifluoride (BF₃) and protic acids like p-toluenesulfonic acid, have also been employed. jchemrev.com The choice between acid and base catalysis can be influenced by the electronic nature of the substituents on the aromatic aldehyde; electron-donating groups tend to favor acid catalysis, while electron-withdrawing groups favor base catalysis. nih.gov
Over the years, numerous modifications and improvements to these classical methods have been developed. These include the use of solid-supported catalysts, ionic liquids, and solvent-free reaction conditions to enhance efficiency, simplify product isolation, and promote environmentally benign processes. acs.orgresearchgate.net For instance, sulfonic acid-functionalized ionic liquids have been shown to act as effective and recyclable catalysts for the Claisen-Schmidt condensation. acs.org
Alternative synthetic routes to α,β-unsaturated ketones have also been explored. These include:
Palladium-catalyzed carbonylation reactions: This method involves the reaction of a phenyl halide with styrene (B11656) in the presence of carbon monoxide and a palladium catalyst. jchemrev.comrsc.org
Heck coupling reactions: Aryl iodides can be coupled with aryl vinyl ketones under palladium catalysis to furnish chalcone derivatives. nih.gov
Reactions of Mannich bases with iodoarenes: This approach, also palladium-catalyzed, provides another route to chalcones. jchemrev.com
Acylation reactions: For example, the acylation of trimethoxyphenol in the presence of boron trifluoride diethyl etherate can be a step in a chalcone synthesis. jchemrev.com
Dehydration of β-hydroxy ketones: The use of reagents like cerium(III) chloride heptahydrate with sodium iodide can effectively dehydrate β-hydroxy ketones to their corresponding α,β-unsaturated derivatives. organic-chemistry.org
The table below summarizes some of the key synthetic methods for α,β-unsaturated ketones.
| Reaction Name/Type | Reactants | Catalyst/Reagents | Key Features |
| Claisen-Schmidt Condensation | Aldehyde, Ketone | Base (e.g., NaOH, KOH) or Acid (e.g., H₂SO₄, BF₃) | Widely applicable, high yields. quora.comjchemrev.comjchemrev.com |
| Palladium-Catalyzed Carbonylation | Phenyl Halide, Styrene | Palladium Catalyst, Carbon Monoxide | Atom-efficient. jchemrev.comrsc.org |
| Heck Coupling | Aryl Iodide, Aryl Vinyl Ketone | Palladium Catalyst | Forms C-C bonds. nih.gov |
| Dehydration of β-Hydroxy Ketones | β-Hydroxy Ketone | CeCl₃·7H₂O, NaI | Stereoselective for (E)-isomers. organic-chemistry.org |
Overview of Advanced Research Trajectories Pertaining to the Chemical Transformations of 3-Buten-1-one, 1-(4-chlorophenyl)-
Current research on 3-Buten-1-one, 1-(4-chlorophenyl)- and related α,β-unsaturated ketones is focused on exploring their reactivity in novel chemical transformations and developing more efficient and selective catalytic systems.
One major area of investigation is the selective hydrogenation of the enone system. The ability to selectively reduce either the carbon-carbon double bond or the carbonyl group is of great synthetic importance. Studies have shown that palladium catalysts tend to favor hydrogenation of the C=C bond, while platinum and ruthenium catalysts can produce unsaturated alcohols from unsaturated aldehydes, but are less effective for ketones. acs.org Gold-based catalysts have shown some ability to partially hydrogenate unsaturated ketones to the corresponding unsaturated alcohols. acs.org
The development of new catalytic systems for the synthesis and transformation of α,β-unsaturated ketones is another active research front. This includes the use of heteropoly acids (HPAs) as reusable heterogeneous catalysts for Claisen-Schmidt condensations. researchgate.net These catalysts are thermally stable, have low toxicity, and can be easily recovered and reused. researchgate.net
Mechanistic studies continue to provide deeper insights into the reactions of α,β-unsaturated ketones. For example, research on the atmospheric oxidation of these compounds by hydroxyl radicals is important for understanding their environmental fate. copernicus.org Furthermore, the photochemical reactions of β,γ-unsaturated ketones, which can be formed from α,β-isomers, are also an area of interest, with reactions like the 1,3-acyl shift being studied. acs.org
The use of α,β-unsaturated ketones as precursors for the synthesis of heterocyclic compounds is a well-established and continually expanding field. nih.govencyclopedia.pub The reactive enone moiety can participate in various cycloaddition and condensation reactions to form a wide variety of heterocyclic rings, which are often of medicinal interest. nih.gov
The table below highlights some of the advanced research areas involving α,β-unsaturated ketones.
| Research Area | Focus | Key Findings/Goals |
| Selective Hydrogenation | Control over the reduction of C=C vs. C=O bonds. | Development of catalysts for selective formation of saturated ketones or unsaturated alcohols. acs.org |
| Novel Catalytic Systems | Use of heterogeneous and recyclable catalysts. | Improved efficiency, sustainability, and ease of separation in synthesis. researchgate.net |
| Mechanistic Investigations | Understanding reaction pathways. | Elucidation of atmospheric oxidation mechanisms and photochemical rearrangements. copernicus.orgacs.org |
| Heterocycle Synthesis | Use as building blocks for cyclic compounds. | Access to diverse and medicinally relevant heterocyclic scaffolds. nih.govencyclopedia.pubnih.gov |
Structure
3D Structure
Properties
CAS No. |
95827-00-2 |
|---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
1-(4-chlorophenyl)but-3-en-1-one |
InChI |
InChI=1S/C10H9ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7H,1,3H2 |
InChI Key |
SURWREJURSJCLO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 3 Buten 1 One, 1 4 Chlorophenyl
Traditional Reaction Pathways and Optimization
Established synthetic routes to 3-Buten-1-one, 1-(4-chlorophenyl)- often rely on classic condensation and alkylation reactions that have been refined over decades for optimal yield and purity.
Claisen-Schmidt Condensation and Aldol-Type Reactions for C=C Bond Formation
The Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation, is a prominent method for synthesizing α,β-unsaturated ketones. wikipedia.orgnumberanalytics.com This reaction involves the base-catalyzed condensation between a ketone possessing α-hydrogens and an aromatic aldehyde that lacks them, which prevents self-condensation of the aldehyde. wikipedia.orgnumberanalytics.com In the context of synthesizing the target compound's precursor, a typical pathway involves the reaction of 4-chloroacetophenone with an appropriate aldehyde.
Specifically, the related compound, 4-(4-chlorophenyl)-3-buten-2-one, is synthesized via a Claisen-Schmidt condensation between 4-chlorobenzaldehyde (B46862) and acetone. chegg.comlibretexts.org The reaction is typically catalyzed by a base like sodium hydroxide (B78521) (NaOH). chegg.comgordon.edu The enolate of the ketone (acetophenone or acetone) acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. numberanalytics.comwikipedia.org The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often facilitated by heat, to yield the stable, conjugated α,β-unsaturated ketone. libretexts.orgwikipedia.org The formation of the conjugated system provides a thermodynamic driving force for the elimination of water. libretexts.org
Table 1: Traditional Claisen-Schmidt Reaction Parameters
| Reactant 1 | Reactant 2 | Catalyst/Base | Key Transformation | Product Type |
|---|---|---|---|---|
| Ketone (with α-hydrogens) e.g., 4-chloroacetophenone | Aldehyde (no α-hydrogens) e.g., Formaldehyde or Acrolein equivalent | NaOH, KOH | Aldol addition followed by dehydration | α,β-Unsaturated Ketone |
Palladium-Catalyzed Coupling Approaches to Precursor Synthesis (if relevant to the specific compound)
While direct palladium-catalyzed coupling reactions for the one-step synthesis of 3-Buten-1-one, 1-(4-chlorophenyl)- are not widely documented, these methods are highly relevant for creating the necessary precursors. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions, are powerful tools for forming carbon-carbon bonds. For instance, a precursor like 4-chloro-allylbenzene could potentially be synthesized via the coupling of an allylating agent with a 4-chlorophenyl derivative. This precursor could then be oxidized to the target ketone. However, for this specific α,β-unsaturated ketone, condensation reactions are generally more direct and are therefore more commonly employed.
Alkylation Reactions Utilizing Enamine Intermediates
The Stork enamine synthesis offers an alternative, milder approach to the α-alkylation of ketones. libretexts.orgyoutube.com This method avoids the use of strong bases like LDA required for enolate formation. youtube.com The synthesis proceeds through a three-step sequence:
Formation of the Enamine: 4-chloroacetophenone is reacted with a secondary amine, such as pyrrolidine (B122466) or morpholine, under mildly acidic conditions to form the corresponding enamine. youtube.comyoutube.com
Alkylation: The enamine, which is a nucleophile at the α-carbon, is then reacted with a suitable electrophile. libretexts.org For the synthesis of 3-Buten-1-one, 1-(4-chlorophenyl)-, an allyl halide like allyl bromide would be used. The enamine attacks the allyl bromide in an SN2 reaction to form an iminium salt intermediate. libretexts.orgyoutube.com
Hydrolysis: The resulting iminium salt is subsequently hydrolyzed with aqueous acid (H₃O⁺) to regenerate the carbonyl group, yielding the final α-alkylated ketone, 3-Buten-1-one, 1-(4-chlorophenyl)-. libretexts.orgyoutube.com
This method is advantageous as enamines are neutral, easier to prepare than some enolates, and can help prevent over-alkylation issues. libretexts.org
Modern and Green Chemistry Approaches in 3-Buten-1-one, 1-(4-chlorophenyl)- Synthesis
In recent years, synthetic chemistry has increasingly focused on developing more sustainable and efficient methodologies. These "green" approaches aim to reduce reaction times, minimize solvent use, and improve energy efficiency.
Microwave-Assisted and Sonochemical Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful technique for accelerating a wide range of organic reactions. mdpi.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. arkat-usa.orgresearchgate.net This is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu For reactions like the Claisen-Schmidt condensation, microwave assistance can significantly enhance the rate of reaction, making it a highly efficient method for producing compounds like 3-Buten-1-one, 1-(4-chlorophenyl)-. arkat-usa.org
Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid—creates localized high-temperature and high-pressure zones, which can enhance reaction rates and yields.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours | Minutes | arkat-usa.org |
| Energy Transfer | Indirect (conduction, convection) | Direct to polar molecules | psu.edu |
| Product Yield | Often lower | Often higher | arkat-usa.org |
| Byproducts | More likely | Fewer byproducts | arkat-usa.org |
Solvent-Free and Mechanochemical Synthesis Strategies
Solvent-free synthesis represents a significant advancement in green chemistry. By eliminating the solvent, this approach reduces chemical waste, cost, and the environmental impact associated with volatile organic compounds (VOCs). Quantitative yields have been reported for Claisen-Schmidt condensations performed without any solvent, using a simple base like sodium hydroxide. wikipedia.org
Mechanochemistry, which involves inducing reactions by grinding solid reactants together, sometimes with a liquid additive, is another solvent-free technique. semanticscholar.org Ball milling is a common mechanochemical method where the kinetic energy from grinding initiates the chemical transformation. semanticscholar.orgresearchgate.net This approach has been successfully applied to various C-C bond-forming reactions and offers a mild, environmentally friendly alternative to traditional solution-phase synthesis. semanticscholar.org For instance, the synthesis of a pyrazolidinone derivative from 4-chlorophenyl hydrazine (B178648) was achieved efficiently in a ball mill under solvent-free conditions. semanticscholar.orgresearchgate.net This demonstrates the potential of mechanochemistry for the synthesis of heterocyclic compounds and suggests its applicability to condensation reactions for forming compounds like 3-Buten-1-one, 1-(4-chlorophenyl)-.
Chemo-, Regio-, and Stereoselective Considerations in Synthetic Routes
The oxidation of 1-(4-chlorophenyl)-3-buten-1-ol (B89368) to the desired 3-Buten-1-one, 1-(4-chlorophenyl)- presents a key chemoselectivity challenge: the selective oxidation of the secondary alcohol in the presence of a reactive carbon-carbon double bond. Several methodologies have been developed for the selective oxidation of allylic and homoallylic alcohols, which can be adapted for this specific synthesis.
One notable approach involves the use of manganese(III) acetate (B1210297) in conjunction with a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This system has demonstrated high chemoselectivity for the oxidation of allylic alcohols over other functional groups. acs.org While the primary focus of this method is on allylic alcohols, its principles can be extended to homoallylic alcohols. The reaction proceeds under mild conditions with short reaction times, making it an attractive option for laboratory-scale synthesis. acs.org
Another promising method is the palladium-catalyzed Wacker-type oxidation. Specifically, a catalyst system comprising a quinoline-2-oxazoline (Quinox) ligand and tert-butyl hydroperoxide (TBHP) as the terminal oxidant has been shown to selectively oxidize homoallylic alcohols to the corresponding methyl ketones. nih.gov This catalyst-controlled oxidation is particularly advantageous as it can overcome the substrate-directing effects often observed in traditional Tsuji-Wacker oxidations, leading to predictable outcomes. nih.gov The reaction conditions are generally mild, and the use of an aqueous solution of TBHP enhances the practicality of the method.
Chromium-based reagents, such as chromic acid (Jones reagent), are also effective for the oxidation of secondary alcohols to ketones. organic-chemistry.orglibretexts.org While potent, the use of stoichiometric chromium reagents raises environmental and safety concerns, particularly for larger-scale operations. However, for laboratory-scale synthesis, the Jones oxidation offers a straightforward and high-yielding route to the desired ketone. organic-chemistry.org
The table below summarizes key aspects of these selective oxidation methods.
Table 1: Comparison of Selective Oxidation Methods for Homoallylic Alcohols
| Oxidation Method | Oxidant/Catalyst | Key Selectivity Features | Potential Advantages | Potential Drawbacks |
| DDQ-Catalyzed Oxidation | Mn(OAc)₃ / cat. DDQ | High chemoselectivity for allylic/benzylic alcohols. acs.org | Mild conditions, short reaction times. acs.org | Requires a stoichiometric amount of the manganese co-oxidant. |
| Wacker-Type Oxidation | Pd(Quinox)Cl₂ / TBHP | Catalyst-controlled oxidation, selective for the terminal olefin. nih.gov | Good yields, reduced reaction times compared to traditional Wacker methods. nih.gov | Palladium catalysts can be expensive; potential for side reactions with complex substrates. nih.gov |
| Jones Oxidation | CrO₃ / H₂SO₄ in acetone | Strong and efficient oxidation of secondary alcohols. organic-chemistry.orglibretexts.org | Readily available and inexpensive reagents, high yields. organic-chemistry.org | Use of carcinogenic Cr(VI) reagents, harsh acidic conditions. |
| Manganese Dioxide Oxidation | Activated MnO₂ | Selective for allylic and benzylic alcohols. jove.com | High selectivity, mild conditions. jove.com | Often requires a large excess of the reagent, which can complicate workup. jove.com |
Stereoselectivity is primarily determined in the synthesis of the alcohol precursor, 1-(4-chlorophenyl)-3-buten-1-ol, as the subsequent oxidation to the ketone removes the chiral center. The formation of the alcohol via methods such as the Grignard reaction of 4-chlorobenzaldehyde with allylmagnesium bromide typically results in a racemic mixture unless chiral auxiliaries or catalysts are employed.
Scale-Up Considerations for Laboratory to Preparative Synthesis of 3-Buten-1-one, 1-(4-chlorophenyl)-
Transitioning the synthesis of 3-Buten-1-one, 1-(4-chlorophenyl)- from a laboratory setting to a preparative or industrial scale introduces several critical considerations, including cost, safety, environmental impact, and process efficiency.
A key aspect of scale-up is the choice of a cost-effective and environmentally benign oxidation protocol. While methods like the Jones oxidation are effective on a small scale, the use of stoichiometric heavy metals is undesirable for large-scale production. Therefore, catalytic methods are generally preferred. For instance, a continuous process for a structurally related compound, 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one, utilizes a fixed-bed hydrogenation over a nickel-containing catalyst. google.com This approach highlights the industrial preference for continuous-flow systems, which offer better control over reaction parameters, improved safety, and higher throughput compared to batch processes. google.com
The development of green oxidation protocols is also crucial for sustainable large-scale synthesis. The use of heterogeneous catalysts, such as nanocrystalline titanium(IV) oxide with hydrogen peroxide in a recyclable solvent like polyethylene (B3416737) glycol, offers an environmentally friendly alternative for the oxidation of secondary alcohols. tandfonline.com Such systems simplify product purification as the catalyst can be easily recovered by filtration and reused. tandfonline.com
Mechanochemical methods, such as ball milling, also present a scalable and solvent-free synthetic route. A study on the synthesis of a related pyrazolidinone derivative demonstrated the efficiency of ball milling in achieving high yields without the need for bulk solvents, which significantly reduces waste and simplifies the workup procedure. researchgate.netsemanticscholar.org
The table below outlines some of the key considerations and potential solutions for the scale-up of the synthesis of 3-Buten-1-one, 1-(4-chlorophenyl)-.
Table 2: Scale-Up Considerations for the Synthesis of 3-Buten-1-one, 1-(4-chlorophenyl)-
| Consideration | Challenge | Potential Solution |
| Cost-Effectiveness | High cost of reagents and catalysts (e.g., palladium). | - Use of inexpensive and readily available starting materials. - Development of highly efficient catalytic systems with low catalyst loading. - Implementation of catalyst recycling protocols. |
| Safety | Use of hazardous reagents (e.g., strong oxidants, flammable solvents). | - Replacement of hazardous reagents with greener alternatives (e.g., H₂O₂). - Implementation of continuous-flow processes to minimize the accumulation of hazardous intermediates. - Use of solvent-free methods like ball milling. researchgate.netsemanticscholar.org |
| Environmental Impact | Generation of toxic waste (e.g., heavy metal salts). | - Adoption of green chemistry principles, such as atom economy and the use of renewable feedstocks. - Utilization of heterogeneous and recyclable catalysts. tandfonline.com - Minimization or elimination of solvent use. |
| Process Efficiency | Low yields, long reaction times, and difficult purifications in batch processes. | - Optimization of reaction conditions (temperature, pressure, catalyst concentration) for maximum yield and throughput. - Transition from batch to continuous-flow manufacturing. google.com - Simplification of workup and purification procedures through the use of heterogeneous catalysts or solvent-free conditions. |
Advanced Spectroscopic and Structural Elucidation of 3 Buten 1 One, 1 4 Chlorophenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.
While specific experimental spectra for 3-Buten-1-one, 1-(4-chlorophenyl)- are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the analysis of structurally analogous compounds, such as 1-(4-chlorophenyl)-but-3-en-1-ol and various chalcones. rsc.orgresearchgate.net
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, vinylic, and aliphatic protons. The protons on the 4-chlorophenyl ring would appear as a pair of doublets (an AA'BB' system) in the aromatic region (typically δ 7.0-8.0 ppm). The vinylic protons of the butenone moiety would exhibit complex splitting patterns due to geminal, cis, and trans couplings, with the terminal =CH₂ protons appearing around δ 5.2-5.4 ppm and the -CH= proton appearing further downfield around δ 5.9-6.2 ppm. The allylic -CH₂- protons adjacent to the carbonyl group would be observed as a doublet of doublets around δ 3.2-3.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum would provide complementary information. The carbonyl carbon is expected to have a chemical shift in the range of δ 195-200 ppm. The carbons of the 4-chlorophenyl ring would appear between δ 128-140 ppm, with the carbon bearing the chlorine atom showing a characteristic shift. The vinylic carbons would resonate around δ 118 ppm (-CH=C H₂) and δ 136 ppm (-C H=CH₂), while the allylic methylene (B1212753) carbon would be found near δ 40-45 ppm.
Predicted ¹H and ¹³C NMR Data for 3-Buten-1-one, 1-(4-chlorophenyl)-
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | 197.0 |
| Aromatic C-H (ortho to C=O) | 7.90 (d) | 129.5 |
| Aromatic C-H (meta to C=O) | 7.45 (d) | 129.0 |
| Aromatic C-Cl | - | 139.5 |
| Aromatic C-ipso | - | 134.5 |
| Vinylic -CH= | 5.9-6.2 (m) | 136.5 |
| Vinylic =CH₂ | 5.2-5.4 (m) | 118.0 |
| Allylic -CH₂- | 3.2-3.5 (dd) | 42.0 |
Note: Predicted values are based on data from analogous compounds. rsc.orgresearchgate.net Actual experimental values may vary.
There is no information available in the current literature regarding dynamic NMR studies on 3-Buten-1-one, 1-(4-chlorophenyl)-. Such studies would be applicable to investigate restricted rotation around the single bond between the carbonyl group and the aromatic ring or to analyze the conformational preferences of the butenone chain.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of its fragmentation patterns.
For 3-Buten-1-one, 1-(4-chlorophenyl)-, the mass spectrum would exhibit a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. core.ac.uk
The primary fragmentation pathways for ketones often involve α-cleavage and McLafferty rearrangements. miamioh.edu The expected fragmentation for this compound would include:
α-Cleavage: Fission of the bond between the carbonyl group and the 4-chlorophenyl ring, leading to the formation of a 4-chlorobenzoyl cation ([C₇H₄ClO]⁺) at m/z 139/141. This is often a very prominent peak. Another α-cleavage could result in the loss of the 4-chlorophenyl radical to give a butenoyl cation ([C₄H₅O]⁺) at m/z 69.
Loss of Allyl Radical: Cleavage of the bond between the carbonyl carbon and the allylic methylene group would result in the loss of an allyl radical (•CH₂CH=CH₂) to also yield the 4-chlorobenzoyl cation at m/z 139/141.
McLafferty Rearrangement: While less common for aromatic ketones, a McLafferty-type rearrangement could occur, involving the transfer of a gamma-hydrogen from the vinyl group to the carbonyl oxygen, followed by cleavage to eliminate a neutral molecule.
The high-resolution mass spectrum would allow for the determination of the exact masses of the parent ion and its fragments, confirming the elemental composition of each species.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
For 3-Buten-1-one, 1-(4-chlorophenyl)-, the key expected vibrational frequencies are:
C=O Stretch: A strong absorption in the IR spectrum is expected in the range of 1680-1660 cm⁻¹ for the α,β-unsaturated ketone carbonyl group. uantwerpen.be
C=C Stretches: The alkene C=C stretching vibration should appear around 1645-1620 cm⁻¹. The aromatic C=C stretching vibrations will be observed as a series of bands in the 1600-1450 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while vinylic and aliphatic C-H stretches appear in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.
C-Cl Stretch: The C-Cl stretching vibration for an aryl chloride is expected in the range of 1100-1000 cm⁻¹. uantwerpen.be
Predicted Key Vibrational Frequencies for 3-Buten-1-one, 1-(4-chlorophenyl)-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Vinylic C-H Stretch | 3100-3050 | Medium-Weak |
| Carbonyl (C=O) Stretch | 1680-1660 | Strong |
| Alkene (C=C) Stretch | 1645-1620 | Medium |
| Aromatic (C=C) Stretch | 1600-1450 | Medium-Strong |
| C-Cl Stretch | 1100-1000 | Strong |
Note: Predicted values are based on data from analogous compounds. uantwerpen.beresearchgate.netresearchgate.net Actual experimental values may vary.
Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar C=C and C-Cl bonds.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
As of the latest literature search, no single-crystal X-ray diffraction data for 3-Buten-1-one, 1-(4-chlorophenyl)- has been reported. Should suitable single crystals be obtained, for instance, through slow evaporation from an appropriate solvent, X-ray crystallography would provide the definitive solid-state structure. caltech.edu This technique would precisely determine bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the supramolecular architecture, including any intermolecular interactions such as π-π stacking of the aromatic rings or other non-covalent interactions that dictate the crystal packing.
Chemical Reactivity and Mechanistic Transformations of 3 Buten 1 One, 1 4 Chlorophenyl
Reactivity of the α,β-Unsaturated Ketone Moiety
The conjugated system of the α,β-unsaturated ketone is highly susceptible to various addition reactions. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and prone to attack by nucleophiles.
The Michael addition, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. adichemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the butenone system. adichemistry.com A wide array of nucleophiles, including enolates, amines, thiols, and stabilized carbanions, can participate in this reaction. adichemistry.comresearchgate.net The reaction is typically base-catalyzed, with the base serving to generate the nucleophilic species from the Michael donor. adichemistry.com
The stereoselectivity of the Michael addition to chiral α,β-unsaturated acceptors can be influenced by the chirality of the reactants. nih.gov Studies on related systems have shown that high diastereoselectivity can be achieved, often controlled by the stereochemistry of the Michael acceptor. nih.gov For instance, the addition of a chiral glycine (B1666218) equivalent to chiral α,β-unsaturated oxazolidinones has been shown to proceed with very high diastereomeric excess. nih.gov Mechanistically, the reaction proceeds through the formation of an enolate intermediate after the initial nucleophilic attack. adichemistry.com This enolate is then protonated to yield the final 1,4-adduct. adichemistry.com The thermodynamic control of the Michael addition often favors the 1,4-adduct over the kinetically controlled 1,2-addition product, especially at higher temperatures. adichemistry.com
Table 1: Examples of Michael Donors and Acceptors
| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |
|---|---|
| Diethyl malonate | α,β-Unsaturated ketones |
| β-Ketoesters | α,β-Unsaturated esters |
| Nitroalkanes | Acrylonitrile |
The carbon-carbon double bond in 1-(4-chlorophenyl)-3-buten-1-one can act as a dienophile in Diels-Alder reactions. masterorganicchemistry.com This [4+2] cycloaddition involves the reaction of a conjugated diene with the alkene to form a six-membered ring. masterorganicchemistry.comyoutube.com The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing carbonyl group. masterorganicchemistry.com For the reaction to occur, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.comyoutube.com
Furthermore, the alkene can participate in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This type of reaction is a powerful tool for the synthesis of various heterocycles. wikipedia.orgorganic-chemistry.orgyoutube.com Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. wikipedia.orgyoutube.com The reaction is believed to be a concerted pericyclic process. organic-chemistry.org The regioselectivity of the cycloaddition is governed by both electronic and steric factors. organic-chemistry.orgyoutube.com In some cases, metal catalysis can be employed to control the regioselectivity and enhance the reaction rate. wikipedia.org
Table 2: Common Cycloaddition Reactions
| Reaction Type | Reactants | Product |
|---|---|---|
| Diels-Alder | Diene + Dienophile | Six-membered ring |
The carbonyl group in 1-(4-chlorophenyl)-3-buten-1-one is susceptible to nucleophilic attack. masterorganicchemistry.com This 1,2-addition leads to the formation of a tetrahedral intermediate, where the carbon hybridization changes from sp² to sp³. masterorganicchemistry.com A variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides, can add to the carbonyl carbon. masterorganicchemistry.com The rate of this addition is influenced by electronic factors, with electron-withdrawing groups on the aromatic ring increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
The alkene moiety can undergo electrophilic addition reactions. lumenlearning.comlibretexts.org In these reactions, an electrophile adds to the double bond, typically forming a carbocation intermediate which is then attacked by a nucleophile. lumenlearning.com Common electrophiles include hydrogen halides (HX) and halogens (X₂). lumenlearning.comlibretexts.orgmsu.edu The addition of hydrogen halides to unsymmetrical alkenes generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms. libretexts.org The halogenation of alkenes proceeds via a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. libretexts.org
Transformations Involving the Halogenated Aromatic Ring
The presence of a chlorine atom on the phenyl ring opens up possibilities for transformations at this site, primarily through metal-catalyzed cross-coupling reactions.
The carbon-chlorine bond can be activated by transition metal catalysts, most notably palladium and nickel complexes, to participate in cross-coupling reactions. wiley-vch.dethieme-connect.descilit.com These reactions are fundamental in C-C and C-heteroatom bond formation. Prominent examples include the Suzuki-Miyaura, Stille, and Kumada couplings. wiley-vch.de In a typical catalytic cycle, the process involves oxidative addition of the aryl halide to a low-valent metal center, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to form the new bond and regenerate the catalyst. wiley-vch.dethieme-connect.de The choice of ligand on the metal catalyst can significantly influence the reactivity and selectivity of the reaction. wiley-vch.de For instance, in the Suzuki-Miyaura coupling of 4-chlorophenyl triflate, different phosphine (B1218219) ligands on the palladium catalyst can lead to selective reaction at either the C-Cl or the C-OTf bond. wiley-vch.de Copper-catalyzed cross-coupling reactions have also emerged as a powerful tool for forming various bonds. nih.gov
Table 3: Common Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Metal Catalyst |
|---|---|---|
| Suzuki-Miyaura | Organoboron compound | Palladium |
| Stille | Organotin compound | Palladium |
Reduction and Oxidation Reactions of 3-Buten-1-one, 1-(4-chlorophenyl)-
The carbonyl group and the carbon-carbon double bond in 3-Buten-1-one, 1-(4-chlorophenyl)- are susceptible to both reduction and oxidation, leading to a variety of products.
Reduction Reactions:
The ketone functionality can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). leah4sci.com NaBH₄ is considered a weaker reducing agent and is often used for the reduction of ketones and aldehydes. leah4sci.com LiAlH₄ is a more powerful reducing agent capable of reducing a wider range of carbonyl compounds. leah4sci.com The reduction of the carbonyl group in 3-Buten-1-one, 1-(4-chlorophenyl)- yields 1-(4-chlorophenyl)-3-buten-1-ol (B89368). sigmaaldrich.comfishersci.co.uksigmaaldrich.comthermofisher.comthermofisher.com
Table 1: Reduction of 3-Buten-1-one, 1-(4-chlorophenyl)-
| Reactant | Reducing Agent | Product |
| 3-Buten-1-one, 1-(4-chlorophenyl)- | Sodium Borohydride (NaBH₄) | 1-(4-chlorophenyl)-3-buten-1-ol |
| 3-Buten-1-one, 1-(4-chlorophenyl)- | Lithium Aluminum Hydride (LiAlH₄) | 1-(4-chlorophenyl)-3-buten-1-ol |
Oxidation Reactions:
Oxidation of 3-Buten-1-one, 1-(4-chlorophenyl)- can occur at either the carbonyl group or the alkene. The specific products formed depend on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to cleavage of the carbon-carbon double bond. The Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids, is a relevant oxidation reaction for the butenone scaffold. wiley-vch.de This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. wiley-vch.de Another notable oxidation is the Dakin oxidation, which typically involves the conversion of an aryl ketone or aldehyde to a phenol (B47542) and a carboxylate. wiley-vch.de
Rearrangement Reactions and Fragmentations of the Butenone Scaffold
The butenone scaffold can undergo various rearrangement reactions, often catalyzed by acids or bases, leading to structurally diverse products. These rearrangements can involve shifts of alkyl or aryl groups, as well as ring-expansion or contraction in cyclic analogues.
Notable rearrangement reactions applicable to ketones include:
Pinacol Rearrangement: An acid-catalyzed rearrangement of 1,2-diols to ketones or aldehydes. While not directly applicable to the butenone itself, it is a fundamental rearrangement involving carbocation intermediates. libretexts.orgmsu.edu
Favorskii Rearrangement: The base-catalyzed rearrangement of α-halo ketones to carboxylic acid derivatives. msu.edu This proceeds through a cyclopropanone (B1606653) intermediate. msu.edu
Beckmann Rearrangement: The acid-catalyzed conversion of an oxime to an amide. libretexts.org This reaction involves the migration of a group anti-periplanar to the leaving group on the nitrogen atom. libretexts.org
Wolff Rearrangement: The conversion of an α-diazoketone into a ketene, which can then be trapped by a nucleophile. This is a key step in the Arndt-Eistert synthesis for chain elongation of carboxylic acids. msu.eduorganic-chemistry.org
Fragmentation reactions can also occur, particularly under conditions that generate highly stabilized carbocation intermediates. libretexts.org These reactions can lead to the cleavage of carbon-carbon bonds within the butenone scaffold.
Mechanistic Investigations of Key Reaction Pathways, including Atmospheric Oxidation
Understanding the mechanisms of the reactions involving 3-Buten-1-one, 1-(4-chlorophenyl)- is crucial for predicting product outcomes and optimizing reaction conditions.
Mechanisms of Reduction and Oxidation:
The reduction of the carbonyl group by hydrides like NaBH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. leah4sci.com Subsequent protonation of the resulting alkoxide yields the alcohol.
The mechanism of the Baeyer-Villiger oxidation involves the initial protonation of the ketone, followed by nucleophilic attack of the peroxy acid. wiley-vch.de A key step is the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom, leading to the formation of an ester. wiley-vch.de
Mechanisms of Rearrangement:
Many rearrangement reactions, such as the Pinacol and Beckmann rearrangements, proceed through carbocation or nitrenium ion intermediates. libretexts.org The stability of these intermediates often dictates the migratory aptitude of different groups. For instance, in the Beckmann rearrangement, the group that is anti to the leaving group on the oxime nitrogen migrates. libretexts.org The Favorskii rearrangement is believed to proceed through a cyclopropanone intermediate formed by an intramolecular SN2 reaction. msu.edu
Atmospheric Oxidation:
The atmospheric fate of volatile organic compounds like 3-Buten-1-one, 1-(4-chlorophenyl)- is largely determined by their reactions with atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). The presence of a carbon-carbon double bond and an aromatic ring suggests that reactions with these oxidants will be significant pathways for its atmospheric degradation. The specific reaction pathways and products of the atmospheric oxidation of 3-Buten-1-one, 1-(4-chlorophenyl)- would require specific experimental or computational studies for detailed elucidation.
Computational and Theoretical Investigations of 3 Buten 1 One, 1 4 Chlorophenyl
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic nature of molecules. DFT, with its balance of accuracy and computational cost, is widely employed for studying organic molecules of similar size and complexity. Functionals such as B3LYP combined with basis sets like 6-311G(d,p) or 6-311++G are commonly used to accurately model the geometry, electronic properties, and vibrational frequencies of chlorophenyl-containing compounds. researchgate.netmaterialsciencejournal.org
The electronic properties of a molecule are critical to understanding its reactivity. Quantum chemical calculations can determine the spatial distribution of electrons and the energies of molecular orbitals.
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability, chemical reactivity, and the energy of electronic transitions. materialsciencejournal.orgmdpi.com For a related chalcone (B49325), (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, DFT calculations determined the HOMO-LUMO energy gap to be 3.332 eV. mdpi.com
Below is a conceptual table outlining the key electronic properties that can be determined through DFT calculations for 3-Buten-1-one, 1-(4-chlorophenyl)-.
| Property | Significance | Typical Computational Method |
| HOMO Energy | Relates to the ionization potential and electron-donating ability. | DFT (e.g., B3LYP/6-311G(d,p)) |
| LUMO Energy | Relates to the electron affinity and electron-accepting ability. | DFT (e.g., B3LYP/6-311G(d,p)) |
| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and the energy of the lowest-lying electronic transition. | DFT (e.g., B3LYP/6-311G(d,p)) |
| Dipole Moment | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. | DFT (e.g., B3LYP/6-311G(d,p)) |
| Mulliken Atomic Charges | Provides partial charges on each atom, helping to identify electrophilic and nucleophilic sites. | DFT (e.g., B3LYP/6-311G(d,p)) |
| MEP Surface | Visualizes the electrostatic potential on the electron density surface, predicting sites for reactions. | DFT (e.g., B3LYP/6-311G(d,p)) |
Molecules with single bonds can exist in various spatial arrangements, or conformations, due to rotation around these bonds. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers between them.
For 3-Buten-1-one, 1-(4-chlorophenyl)-, key rotational degrees of freedom exist around the C-C single bonds in the butenone chain and the bond connecting the carbonyl group to the chlorophenyl ring. A Potential Energy Surface (PES) scan is a common computational technique used to explore these conformations. researchgate.net This involves systematically changing a specific dihedral angle and calculating the molecule's energy at each step. The resulting energy profile reveals the locations of energy minima (stable conformers) and maxima (transition states for rotation). Studies on analogous compounds, such as 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, have shown through X-ray crystallography that the carbonyl and ethenyl groups are often not coplanar with the benzene ring, adopting dihedral angles of around 35-36° to minimize steric hindrance. researchgate.netnih.gov This suggests that the most stable conformation of 3-Buten-1-one, 1-(4-chlorophenyl)- is also likely to be non-planar.
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.
Vibrational Spectroscopy (IR, Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.) that are active in Infrared (IR) and Raman spectroscopy. To improve accuracy, calculated frequencies are often multiplied by a scaling factor to account for systematic errors in the method. chemrevlett.com This allows for a detailed assignment of the peaks observed in experimental spectra. For the target molecule, key vibrational modes would include the C=O stretch of the ketone, the C=C stretches of the vinyl group and the aromatic ring, and the C-Cl stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. mdpi.com Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane) and provide a basis for assigning signals in experimental NMR spectra, which can be particularly useful for complex structures. iucr.org
The table below summarizes the types of spectroscopic data that can be predicted for 3-Buten-1-one, 1-(4-chlorophenyl)-.
| Spectroscopy | Predicted Parameter | Significance |
| Infrared (IR) | Vibrational Frequencies | Correlates with functional groups (e.g., C=O, C=C, C-Cl) and molecular structure. |
| Raman | Vibrational Frequencies | Complements IR data, especially for symmetric and non-polar bonds. |
| ¹H NMR | Chemical Shifts (ppm) | Predicts the electronic environment of each hydrogen atom. |
| ¹³C NMR | Chemical Shifts (ppm) | Predicts the electronic environment of each carbon atom in the skeleton. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and dynamic behavior over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD can simulate how a molecule like 3-Buten-1-one, 1-(4-chlorophenyl)- would behave in a specific environment, such as in a solvent or interacting with a biological macromolecule. These simulations provide insights into conformational flexibility, solvent effects, and the thermodynamics of binding processes. MD simulations are particularly valuable in drug discovery for exploring how a ligand interacts with its target protein. mdpi.comsciepub.com No specific MD simulation studies for 3-Buten-1-one, 1-(4-chlorophenyl)- have been found in the reviewed literature.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of a series of compounds with their physical properties or biological activities. mendeley.com These models are built by calculating a set of molecular descriptors (e.g., electronic, topological, geometric) for each compound and then using regression techniques to create a predictive equation. QSPR can be a valuable tool in predictive design, allowing for the rapid screening of virtual compounds and the optimization of desired properties without the need for extensive synthesis and testing. A QSPR study would require a dataset of related butenone derivatives to build a robust model, and no such study including 3-Buten-1-one, 1-(4-chlorophenyl)- was identified.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing not only the stable reactants, intermediates, and products, but also the high-energy transition states that connect them. mdpi.com
The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction, which governs its rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a study of a cycloaddition reaction involving a dinitro-butadiene, DFT calculations were used to show the process occurred via a polar mechanism and to analyze the frontier molecular orbitals to understand the reaction's feasibility. mdpi.com While this methodology is powerful for understanding reactions such as additions to the double bond or reactions at the carbonyl group of 3-Buten-1-one, 1-(4-chlorophenyl)-, no specific computational studies on its reaction mechanisms were found.
Advanced Applications and Derivatization in Chemical Synthesis
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
The inherent reactivity of 3-Buten-1-one, 1-(4-chlorophenyl)- positions it as a fundamental starting material for the synthesis of more intricate organic structures. sigmaaldrich.comsigmaaldrich.com The presence of both an activated double bond and a carbonyl group allows for a variety of chemical transformations, making it a versatile synthon. For instance, the related compound 1-(4-chlorophenyl)-3-buten-1-ol (B89368) can be synthesized and utilized as a precursor, showcasing the adaptability of this chemical framework. sigmaaldrich.comthermofisher.comnih.govfishersci.cachemicalbook.comsigmaaldrich.com The strategic placement of the chloro-substituted phenyl group also offers opportunities for cross-coupling reactions, further expanding its synthetic potential.
The utility of such building blocks is evident in the construction of complex molecular frameworks, including those with applications in medicinal chemistry and material science. sigmaaldrich.comsigmaaldrich.com The ability to introduce diverse functionalities through reactions at the double bond, the carbonyl group, or the aromatic ring makes this compound a valuable tool for chemists.
Utilization in Heterocyclic Compound Synthesis (e.g., pyrazoles, pyridines, pyrimidines, pyrroles)
A significant application of 3-Buten-1-one, 1-(4-chlorophenyl)- and its derivatives lies in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.
Pyrazoles: The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines is a classical and effective method for pyrazole (B372694) synthesis. youtube.comorganic-chemistry.org The α,β-unsaturated ketone moiety in 3-Buten-1-one, 1-(4-chlorophenyl)- can react with hydrazine (B178648) derivatives to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. For example, 1-(4-chlorophenyl)pyrazol-3-ol can be synthesized from (4-chlorophenyl)hydrazine and methyl acrylate, which is a related synthetic strategy. google.com A straightforward synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) has been achieved by reacting 4-chlorophenyl hydrazine with methyl acrylate. researchgate.net
Pyridines: The synthesis of substituted pyridines can be achieved through various condensation reactions. baranlab.orgorganic-chemistry.org For instance, the Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. baranlab.org While not a direct application, analogs of 3-Buten-1-one, 1-(4-chlorophenyl)- can be envisioned as components in multicomponent reactions to generate highly substituted pyridines. nih.gov A general strategy for preparing 4-substituted pyridines involves the quaternization of a starting pyridine followed by nucleophilic displacement. google.com
Pyrimidines: Pyrimidine (B1678525) synthesis often involves the reaction of a 1,3-dicarbonyl compound with an amidine or urea (B33335) derivative. While direct synthesis from 3-Buten-1-one, 1-(4-chlorophenyl)- is less common, the compound can be a precursor to 1,3-dicarbonyl compounds that can then be used in pyrimidine synthesis. Strategies for the selective synthesis of pyrazolo[3,4-d]pyrimidines have been developed, highlighting the importance of substituted precursors in building complex heterocyclic systems. nih.gov
Pyrroles: The Paal-Knorr synthesis is a widely used method for preparing pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgscite.ai 3-Buten-1-one, 1-(4-chlorophenyl)- can be converted to a 1,4-dicarbonyl derivative, which can then undergo cyclization to form a substituted pyrrole. Copper-catalyzed multicomponent reactions have also emerged as an efficient method for synthesizing trisubstituted pyrroles. thieme-connect.de
Precursor for Advanced Functional Materials (e.g., polymerizable monomers)
The vinyl group in 3-Buten-1-one, 1-(4-chlorophenyl)- introduces the potential for this compound to act as a monomer in polymerization reactions. The polymerization of α-olefins like 1-butene (B85601) is a well-established industrial process, often utilizing Ziegler-Natta or metallocene catalysts. google.comfrontiersin.orgnih.gov While the direct polymerization of 3-Buten-1-one, 1-(4-chlorophenyl)- is not widely reported, its structural motif is relevant to the development of functional polymers.
For example, the related compound 3-methyl-3-buten-1-ol, which also contains a reactive double bond and a functional group, can undergo various chemical reactions, including polymerization. nih.gov This suggests that with appropriate catalytic systems, monomers derived from 3-Buten-1-one, 1-(4-chlorophenyl)- could be incorporated into polymer chains, imparting specific properties due to the presence of the chlorophenyl group. The development of polymers from 3-methylbut-1-ene further illustrates the potential for polymer synthesis from butene derivatives. google.com
Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies
The systematic modification of the 3-Buten-1-one, 1-(4-chlorophenyl)- structure allows for detailed investigations into structure-reactivity relationships. By synthesizing analogs with different substituents on the phenyl ring or modifications to the butenone chain, researchers can probe the electronic and steric effects on reaction outcomes and rates.
For instance, the synthesis of various chalcone (B49325) derivatives, such as 3-(4-chlorophenyl)-1-phenyl-2-propenone, has been reported, allowing for the study of how different aromatic systems influence the compound's properties. imamu.edu.sa The synthesis of analogs like (Z)-4-(trimethylsilyl)-3-buten-1-ol and other substituted butenols provides further examples of how modifications to the core structure can be achieved to study their chemical behavior. orgsyn.orgrsc.org Designing and synthesizing a series of related compounds, such as 4-chloro-4-(3-chlorophenyl)-1-butene, enables a systematic exploration of how structural changes impact reactivity. chegg.com
Development of Novel Catalytic Systems Employing 3-Buten-1-one, 1-(4-chlorophenyl)- Precursors
While 3-Buten-1-one, 1-(4-chlorophenyl)- is typically a substrate, its derivatives have the potential to be utilized in the development of new catalytic systems. For example, the synthesis of complex heterocyclic structures from this precursor could lead to novel ligands for transition metal catalysis. The development of catalysts is crucial for enabling a wide range of organic transformations.
The synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles, for instance, has been optimized using various metal catalysts, demonstrating how specific organic scaffolds can be constructed and potentially functionalized to act as ligands. nih.gov Although not directly employing 3-Buten-1-one, 1-(4-chlorophenyl)-, this research highlights the principle of using tailored organic molecules in catalysis. The development of efficient catalytic systems is an ongoing area of research with broad implications for chemical synthesis.
Conclusion and Future Research Directions on 3 Buten 1 One, 1 4 Chlorophenyl
Summary of Current Research Achievements and Challenges
A thorough review of the scientific literature reveals a significant research gap concerning 3-Buten-1-one, 1-(4-chlorophenyl)-. While extensive research exists for α,β-unsaturated carbonyl compounds in general and for its conjugated isomers, specific studies on this molecule are virtually non-existent. The primary achievement in this context is the foundational knowledge established for related compounds, which provides a framework for predicting its behavior.
Achievements in Related Fields:
Synthesis: The synthesis of α,β-unsaturated ketones is well-established, with methods like the Claisen-Schmidt condensation being commonplace for preparing conjugated systems like chalcones. quora.commdpi.combohrium.com Other modern methods include tandem hydration/condensation of alkynes and aldehydes and visible-light-promoted aerobic oxidation. rsc.orgrsc.org
Reactivity: The reactivity of the enone moiety is extensively documented. It is known to be electrophilic at both the carbonyl carbon (position 1) and the β-carbon (position 3), making it susceptible to 1,2-addition by strong nucleophiles and 1,4-conjugate addition (Michael addition) by softer nucleophiles. wikipedia.orgpressbooks.pub
Primary Challenges:
Lack of Direct Research: The most significant challenge is the absence of dedicated synthetic, spectroscopic, or reactivity data for 3-Buten-1-one, 1-(4-chlorophenyl)-. Its synthesis is not documented in major chemical databases, though its precursor alcohol, 1-(4-chlorophenyl)-3-buten-1-ol (B89368), is commercially available.
Controlled Synthesis: A key challenge will be the development of a selective and high-yield synthesis for this specific isomer, likely via the oxidation of its corresponding secondary alcohol, and avoiding potential side reactions or rearrangements.
Understanding Electronic Effects: The non-conjugated nature of the 4-chlorophenyl group presents a unique challenge. Its influence on the reactivity of the α,β-unsaturated system, mediated purely by inductive effects rather than resonance, is not understood and requires detailed investigation.
Identification of Unexplored Reactivity and Novel Synthetic Opportunities
The unique structure of 3-Buten-1-one, 1-(4-chlorophenyl)- invites exploration into its reactivity and its potential as a versatile building block in organic synthesis.
Unexplored Reactivity: The enone functionality is a gateway to numerous transformations. Future research should focus on its behavior in fundamental organic reactions:
Conjugate Additions: Investigating its reactivity with a wide array of Michael donors (e.g., thiols, amines, enolates) would be crucial. The reaction's regioselectivity and stereoselectivity would provide deep insights into the electronic nature of the molecule. pressbooks.pubnih.gov
Cycloaddition Reactions: The alkene portion of the enone system could participate as a dienophile in Diels-Alder reactions or in [2+2] photocycloadditions, leading to complex carbocyclic frameworks.
Hydrogenation: Selective hydrogenation of either the C=C double bond or the C=O carbonyl group would yield valuable saturated ketones or allylic alcohols, respectively, expanding its synthetic utility. wikipedia.org
Epoxidation: Oxidation of the double bond would lead to an epoxy ketone, a highly versatile intermediate for synthesizing various functionalized molecules.
Novel Synthetic Opportunities: The compound itself represents a novel synthetic target. Furthermore, it can serve as a precursor to a diverse range of more complex molecules.
Synthesis of the Target Molecule: The most direct route would be the oxidation of the commercially available 1-(4-chlorophenyl)-3-buten-1-ol. A comparative study of various oxidizing agents would be necessary to optimize this transformation.
Heterocyclic Synthesis: The 1,3-dielectrophilic nature of the enone system makes it an ideal substrate for synthesizing five- and six-membered heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines, which are prominent scaffolds in medicinal chemistry.
Polymerization: The vinyl group offers a handle for radical or transition-metal-catalyzed polymerization, potentially leading to novel polymers with the 4-chlorophenyl moiety as a pendant group, which could impart specific thermal or optical properties.
Emerging Analytical and Computational Methodologies for Deeper Understanding
To fully characterize 3-Buten-1-one, 1-(4-chlorophenyl)- and understand its behavior, a combination of state-of-the-art analytical and computational techniques is essential.
Advanced Analytical Characterization: Modern analytical methods would be indispensable for unambiguous structure elucidation and purity assessment. ijpsjournal.comonlineorganicchemistrytutor.comrroij.com
| Technique | Purpose | Expected Information |
| 1D NMR (¹H, ¹³C) | Structural Confirmation | Chemical shifts and coupling constants for proton and carbon environments. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous Structure Elucidation | Correlation between adjacent protons (COSY), direct C-H correlations (HSQC), and long-range C-H correlations (HMBC) to confirm connectivity. ijpsjournal.com |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Provides highly accurate mass measurement to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Detection of characteristic C=O and C=C stretching frequencies of the enone system. |
| UV-Visible Spectroscopy | Electronic Transition Analysis | Measurement of absorption maxima (λmax) related to the electronic transitions within the molecule. |
Computational Methodologies: Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the molecule's properties and reactivity before engaging in extensive lab work. scirp.orgscirp.org
| Computational Method | Application | Insights Gained |
| Geometry Optimization | Determine Stable Conformation | Provides the most stable 3D structure and associated bond lengths/angles. scirp.org |
| Frontier Molecular Orbital (FMO) Analysis | Predict Reactivity | Calculation of HOMO and LUMO energies and visualization of their distribution to identify sites for electrophilic and nucleophilic attack. scirp.org |
| Molecular Electrostatic Potential (MEP) | Visualize Charge Distribution | Maps electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
| Fukui Function Analysis | Quantify Local Reactivity | Calculates local softness and electrophilicity indices to precisely predict the most reactive sites for different types of reactions. rsc.org |
| Reaction Pathway Modeling | Elucidate Mechanisms | Simulates the energy profiles of potential reactions to predict feasibility and understand transition states. |
A comparative DFT study between 3-Buten-1-one, 1-(4-chlorophenyl)- and its conjugated chalcone (B49325) isomer would be particularly illuminating, quantifying the differences in electronic structure and reactivity stemming from the position of the chlorophenyl ring.
Prospects for Rational Design of Chemical Transformations and Functional Materials
The unique structural features of 3-Buten-1-one, 1-(4-chlorophenyl)- suggest significant potential for its use in the rational design of new chemical entities and materials.
Rational Design of Chemical Transformations: By understanding its reactivity profile through the computational and experimental methods described above, chemists can design targeted synthetic pathways. For instance, its predicted behavior as a Michael acceptor can be exploited to construct complex molecules with specific stereochemistry, which is crucial in drug discovery.
Prospects for Functional Materials: The combination of an α,β-unsaturated ketone, a reactive vinyl group, and a halogenated aromatic ring provides a rich scaffold for developing novel functional materials.
Medicinal Chemistry: Chalcones and other α,β-unsaturated ketones are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. bohrium.comacs.org The title compound could serve as a lead structure for new therapeutic agents. The organochlorine moiety, while often associated with persistence, is also a key feature in many successful drugs and agrochemicals. acs.orgmdpi.com
Materials Science: Chalcone-based derivatives are increasingly being explored for applications in materials science, including for non-linear optical (NLO) materials and as corrosion inhibitors. researchgate.net The potential of 3-Buten-1-one, 1-(4-chlorophenyl)- as a monomer for creating specialty polymers could be explored. The presence of the chlorine atom could enhance properties like flame retardancy or modify the polymer's refractive index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
